molecular formula C60H99N17O13S B12426185 BDC2.5 mimotope 1040-51

BDC2.5 mimotope 1040-51

Cat. No.: B12426185
M. Wt: 1298.6 g/mol
InChI Key: OWEPERKDAFRHOM-XQYUPZCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

BDC2.5 mimotope 1040-51 is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH . The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.

Industrial Production Methods

The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves automated peptide synthesizers and rigorous purification processes, such as high-performance liquid chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

BDC2.5 mimotope 1040-51 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors.

Common Reagents and Conditions

    Solid-phase peptide synthesis reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine).

    Purification reagents: Solvents like acetonitrile and water for high-performance liquid chromatography.

Major Products Formed

The primary product formed is the this compound peptide itself. During synthesis, intermediate peptides are formed, which are subsequently elongated to produce the final peptide .

Scientific Research Applications

BDC2.5 mimotope 1040-51 is used extensively in autoimmune diabetes research. It serves as a tool to study the activation and response of diabetogenic T cells. Researchers use this peptide to investigate the mechanisms of T cell-mediated beta-cell destruction in the pancreas, which is a hallmark of type 1 diabetes .

Mechanism of Action

BDC2.5 mimotope 1040-51 exerts its effects by mimicking the natural epitopes recognized by the BDC2.5 T cell clone. When introduced to T cells from non-obese diabetic mice, it binds to the T cell receptors, triggering an immune response. This interaction helps researchers understand how T cells recognize and respond to specific antigens in autoimmune diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and high affinity for the BDC2.5 T cell clone. This specificity makes it a valuable tool for studying the precise mechanisms of T cell activation and autoimmune responses in type 1 diabetes .

Properties

Molecular Formula

C60H99N17O13S

Molecular Weight

1298.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1

InChI Key

OWEPERKDAFRHOM-XQYUPZCISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.